1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one
Description
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H19N3O/c1-3-14(19)18-10-6-9-13(18)15-16-11-7-4-5-8-12(11)17(15)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
InChI Key |
LXNPHBUZESBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methylbenzimidazole with a pyrrolidine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₈N₂O
- Molecular Weight : 246.32 g/mol
- CAS Number : 943103-66-0
The structure of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring enhances its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds containing benzimidazole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some benzimidazole derivatives have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- CNS Activity : Compounds similar to 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one have been investigated for their effects on the central nervous system, showing promise in treating conditions like anxiety and depression.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzimidazole derivatives, including those with pyrrolidine rings, which exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) indicating that modifications in the side chains could enhance efficacy .
- Anticancer Research : In a recent investigation, researchers synthesized a series of benzimidazole-pyrrolidine hybrids, which were evaluated for their anticancer activity against several cancer cell lines. Results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting their potential as anticancer agents .
- CNS Activity Evaluation : A pharmacological study assessed the effects of benzimidazole derivatives on anxiety-like behaviors in animal models. The results demonstrated that certain structural modifications could lead to enhanced anxiolytic effects, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways . The pyrrolidine ring adds to the compound’s ability to bind to different targets, enhancing its overall activity.
Comparison with Similar Compounds
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one can be compared with other compounds that contain benzimidazole or pyrrolidine rings:
Biological Activity
Chemical Structure and Properties
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one has a complex structure characterized by a benzimidazole moiety linked to a pyrrolidine ring. Its molecular formula is , with a molecular weight of 258.32 g/mol. The presence of both nitrogen-containing rings suggests potential interactions with biological targets such as receptors or enzymes.
Research indicates that compounds similar to 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction can lead to psychoactive effects, which have been explored in studies focusing on their potential as therapeutic agents or recreational substances.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound and its analogs:
- Serotonin Receptor Interaction : Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission in the brain. This mechanism is crucial for treating mood disorders.
- Dopaminergic Activity : Some derivatives exhibit dopaminergic activity, which may contribute to their stimulant effects. This has implications for conditions such as ADHD and certain mood disorders.
Toxicological Data
Toxicological evaluations are essential for understanding the safety profile of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one. Preliminary studies suggest that while some analogs show promise in therapeutic contexts, they may also pose risks of dependency and other adverse effects when misused.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Neuropharmacology explored the effects of a related compound on mouse models. The findings indicated significant increases in locomotor activity, suggesting stimulant properties. Behavioral assays demonstrated enhanced exploratory behavior, which is often indicative of dopaminergic activation.
Case Study 2: Serotonin Modulation
In another study focusing on serotonin modulation, researchers administered varying doses of the compound to rat models. The results showed dose-dependent increases in serotonin levels within the synaptic cleft, corroborating its potential role as an SSRI.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
